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Compound of Interest

Compound Name: 2-Chloropropionyl chloride

Cat. No.: B156108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-chloropropionyl chloride (CAS No: 7623-09-8), a key building block in the synthesis of

pharmaceuticals and other fine chemicals. This document presents available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-chloropropionyl chloride,

facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, high-resolution NMR spectra for 2-chloropropionyl chloride are not readily

available in public databases, the expected chemical shifts can be predicted based on the

analysis of similar structures and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloropropionyl Chloride
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃ ~1.7 Doublet ~7

CH ~4.6 Quartet ~7

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloropropionyl Chloride

Carbon Chemical Shift (δ, ppm)

CH₃ ~25

CH ~55

C=O ~170

Infrared (IR) Spectroscopy
The IR spectrum of 2-chloropropionyl chloride is characterized by strong absorptions

corresponding to the carbonyl and carbon-chlorine bonds. The data presented here is based on

the gas-phase IR spectrum available in the NIST Chemistry WebBook.[1]

Table 3: Key IR Absorption Bands for 2-Chloropropionyl Chloride

Wavenumber (cm⁻¹) Intensity Assignment

~1800 Strong C=O stretch (acid chloride)

~2950-3000 Medium C-H stretch (alkane)

~1450 Medium C-H bend (alkane)

~700-800 Strong C-Cl stretch

Mass Spectrometry (MS)
The mass spectrum of 2-chloropropionyl chloride is characterized by its molecular ion peak

and distinct fragmentation pattern, including the isotopic signature of chlorine. The data is
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sourced from the NIST Mass Spectrometry Data Center.[2]

Table 4: Major Peaks in the Mass Spectrum of 2-Chloropropionyl Chloride

m/z Relative Intensity (%) Assignment

126/128 ~5
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl)

91 ~30 [M-Cl]⁺

63/65 100
[CH₃CHCl]⁺ (Base peak with

³⁵Cl/³⁷Cl)

27 ~80 [C₂H₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid

sample like 2-chloropropionyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of 2-chloropropionyl chloride (typically 5-25 mg) is

dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift

calibration (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the free induction decay (FID).

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-

12 ppm).
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A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance the signal-to-noise ratio.

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A longer acquisition time and a greater number of scans are generally required for ¹³C

NMR due to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired FIDs are Fourier transformed to generate the NMR spectra.

Phase and baseline corrections are applied, and the spectra are referenced to the TMS

signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-chloropropionyl chloride, a thin film is

prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on

the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

The sample is then placed in the beam path, and the sample spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).
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Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like 2-chloropropionyl chloride, a common

method is direct injection into the ion source via a heated probe or gas chromatography (GC-

MS). In GC-MS, the sample is first separated from any impurities on a GC column before

entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a standard technique for volatile compounds. The

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value.

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The molecular ion peak confirms the molecular weight of the compound, and the

fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of characterizing an organic compound

like 2-chloropropionyl chloride using multiple spectroscopic techniques.
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Spectroscopic Characterization Workflow
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Caption: Workflow for the spectroscopic characterization of 2-Chloropropionyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloropropionyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156108#2-chloropropionyl-chloride-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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